2-Amino-3,4,5,6-tetrahydroxyhexanal
Description
Historical Context and Nomenclature
The discovery of 2-amino-3,4,5,6-tetrahydroxyhexanal emerged from broader investigations into amino sugars and their derivatives in the late 19th and early 20th centuries. Georg Ledderhose’s isolation of glucosamine from chitin in 1876 laid foundational insights into amino sugar chemistry. The compound’s structural characterization advanced through stereochemical studies by Walter Haworth in 1939, who resolved configurations of hexose derivatives.
Systematic nomenclature identifies this molecule as (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal , reflecting its open-chain aldehyde form and stereochemical specificity. Common synonyms include aldehydo-D-glucosamine and 2-amino-2-deoxy-aldehydo-D-glucose, emphasizing its relationship to glucosamine. The IUPAC name derives from its six-carbon backbone, amino group at C2, and hydroxyl groups at C3–C6.
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₃NO₅ |
| Molecular weight | 179.17 g/mol |
| IUPAC name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
| CAS registry number | 14307-02-9 |
Relationship to Glucosamine and Aminosugars
This compound serves as the open-chain tautomer of D-glucosamine , a fundamental amino sugar in chitin, glycoproteins, and glycosaminoglycans. Unlike cyclic glucosamine (C₆H₁₃NO₅), this aldehyde form features a linear backbone with reducible aldehyde and amine groups, enabling unique reactivity in non-enzymatic glycosylation and Maillard reactions.
Aminosugars like this compound are characterized by hydroxyl group substitution with an amine, a modification critical for biological functions such as bacterial cell wall synthesis (e.g., N-acetylglucosamine in peptidoglycan). Its structural similarity to D-glucose (C₆H₁₂O₆) underscores its role as a biochemical bridge between carbohydrates and nitrogen-containing biomolecules.
Stereochemical Configurations and Isomers
The compound’s four stereocenters (C2–C5) confer significant stereochemical complexity. The (2R,3R,4S,5R) configuration aligns with the D-series sugars, determined using Fischer projections and the Cahn-Ingold-Prelog priority rules. Key stereochemical comparisons include:
- D-Glucosamine : Cyclic hemiacetal form with β-anomeric configuration.
- D-Galactosamine : Epimeric at C4, altering hydroxyl group orientation.
The open-chain structure permits rare keto-enol tautomerism, though equilibrium favors cyclic forms in aqueous solutions. No naturally occurring L-enantiomer has been reported, consistent with the prevalence of D-sugars in biological systems.
Significance in Carbohydrate Chemistry
This compound is pivotal in hexosamine biosynthesis (HBP), a metabolic pathway converting fructose-6-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation. Key roles include:
- Glycosylation : Serves as a precursor for O-linked and N-linked glycans, modulating protein folding and cell signaling.
- Metabolic Integration : Links carbohydrate metabolism (via glycolysis) to amino acid and nucleotide biosynthesis through UDP-GlcNAc.
- Chitin Synthesis : In arthropods and fungi, derivatives contribute to exoskeleton and cell wall formation.
Experimental studies highlight its utility in synthesizing glycosidase inhibitors and glycomimetics, leveraging its reactive aldehyde and amine groups.
Properties
IUPAC Name |
2-amino-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXIRIBWMQPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865463 | |
| Record name | 2-Amino-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-39-5 | |
| Record name | Hexose, 2-amino-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Comparison with Similar Compounds
D-Glucosamine (CAS: 3416-24-8)
Structural Differences :
- Stereochemistry: The amino group is at the C2 position, but the hydroxyl group configurations differ: (2R,3R,4S,5R) for glucosamine vs. (2S,3R,4S,5R) for mannosamine .
- Derivatives : Glucosamine is often found as a sulfate (CAS: 14999-43-0) or hydrochloride salt.
D-Galactosamine (CAS: 7535-00-4)
Structural Differences :
- Stereochemistry: (2R,3R,4R,5R) configuration, differing at C3 and C4 hydroxyl positions compared to mannosamine .
2-Deoxy-2-fluoro-D-glucose (CAS: 86783-82-6)
Structural Differences :
- Functional Group: Replaces the C2 amino group with a fluorine atom, yielding (2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal .
D-Glucosamine Sulfate (CAS: 14999-43-0)
Structural Differences :
- Salt Form: Sulfate salt of glucosamine with the formula (C₆H₁₃NO₅)₂·H₂SO₄ .
Comparative Data Table
Preparation Methods
Hydrolysis of N-Acetylglucosamine Derivatives
A common approach involves the hydrolysis of N-acetylglucosamine (GlcNAc) or its derivatives under acidic conditions. For example, treatment of GlcNAc with hydrochloric acid (HCl) at elevated temperatures (80–100°C) opens the pyranose ring, yielding the open-chain aldehyde form. The reaction proceeds via protonation of the anomeric oxygen, followed by cleavage of the glycosidic bond and subsequent deacetylation.
Reaction Conditions:
Challenges include controlling side reactions such as over-hydrolysis or decomposition of the aldehyde group. Stabilizing agents like methanol or ethanol are often added to minimize oxidation.
Reductive Amination of Hexose Sugars
Reductive amination of D-mannose or D-glucose introduces the amino group at the C2 position. This method employs sodium cyanoborohydride (NaBH3CN) or ammonium acetate as the reducing agent in aqueous or alcoholic solvents. The reaction selectively aminates the carbonyl group while preserving hydroxyl functionalities.
Typical Protocol:
-
Dissolve D-mannose (1.0 equiv) in methanol.
-
Add ammonium acetate (3.0 equiv) and NaBH3CN (1.2 equiv).
-
Stir at 25°C for 24 hours.
-
Purify via ion-exchange chromatography.
-
Yield: 50–55%
Steric hindrance at the C2 position necessitates optimized stoichiometry to avoid byproducts.
Stereoselective Synthesis
Chiral Pool Strategy
Starting from D-mannitol, a chiral precursor, this method leverages existing stereocenters to guide the formation of the target compound. Key steps include:
-
Protection of Hydroxyl Groups: Use acetyl or benzyl groups to block reactive sites.
-
Oxidative Cleavage: Convert protected mannitol to a dialdehyde using periodic acid.
-
Selective Amination: Introduce the amino group at C2 via nucleophilic substitution with ammonia.
Example:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Protection | Acetic anhydride, pyridine | Peracetylated mannitol |
| Oxidative cleavage | HIO4, H2O, 0°C | Dialdehyde derivative |
| Amination | NH3, MeOH, 40°C | Amino-dialdehyde |
| Deprotection | HCl/MeOH, 25°C | 2-Amino-3,4,5,6-tetrahydroxyhexanal |
Industrial-Scale Production
Continuous Flow Microreactor Systems
Modern facilities employ flow chemistry to enhance reaction control and scalability. A representative process involves:
-
Protection: Feed D-mannose and acetic anhydride into a microreactor at 50°C.
-
Amination: Introduce ammonia gas under pressure (2 bar).
-
Deprotection: Hydrolyze acetyl groups with HCl in a second reactor module.
-
Throughput: 10 kg/day
-
Purity: >98%
Advantages include reduced reaction times (≤1 hour) and minimized byproduct formation.
Crystallization and Purification
Post-synthesis, the compound is purified via:
-
Ion-Exchange Chromatography: Using Dowex 50WX8 resin to separate cationic impurities.
-
Recrystallization: Dissolve in hot water (80°C) and cool to 4°C for crystal formation.
-
Lyophilization: Freeze-drying to obtain a stable hydrochloride salt.
Analytical Characterization
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
